molecular formula C12H19NO3 B13913279 tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

Cat. No.: B13913279
M. Wt: 225.28 g/mol
InChI Key: GZPNKXSZLGVNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxa-9-azabicyclo[331]non-6-ene-9-carboxylate is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the bicyclic structure. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate include:

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)13-9-5-4-6-10(13)8-15-7-9/h4-5,9-10H,6-8H2,1-3H3

InChI Key

GZPNKXSZLGVNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC=CC1COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.